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Introduction
The sodium-glucose cotransporter 1 (SGLT1) is a key protein in the small intestine responsible

for the absorption of dietary glucose and galactose. Its function is crucial for maintaining

glucose homeostasis, and it represents a significant target for therapeutic intervention in

metabolic diseases. Phlorizin, a naturally occurring dihydrochalcone, is a potent competitive

inhibitor of SGLT transporters and has been an invaluable tool for elucidating the mechanisms

of SGLT1-mediated glucose uptake in the intestine. These application notes provide detailed

protocols and data for utilizing phlorizin as a probe for SGLT1 function in various experimental

models.

Phlorizin acts as a non-selective inhibitor of both SGLT1 and SGLT2.[1] Its inhibitory action is

reversible and occurs at the extracellular surface in the presence of sodium ions.[2] The

glucose moiety of phlorizin binds to the glucose-binding site of SGLT1, effectively blocking the

transport of glucose across the apical membrane of enterocytes.[2] While its clinical use is

limited due to poor oral bioavailability and gastrointestinal side effects, its utility as a research

tool remains unparalleled.[2][3]

Mechanism of Action: Competitive Inhibition of
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Phlorizin competitively inhibits SGLT1, meaning it competes with glucose for the same binding

site on the transporter. This inhibition reduces the transport of glucose from the intestinal lumen

into the enterocytes.[1][4] The affinity of phlorizin for SGLT1 is high, with reported inhibitor

constant (Ki) values in the nanomolar range.[1]
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Figure 1: Phlorizin's competitive inhibition of SGLT1 in an enterocyte.
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Quantitative Data Summary
The following tables summarize key quantitative data for the use of phlorizin in studying

SGLT1 function.

Parameter Value Species/Model Reference

Inhibitor Constant (Ki)

for hSGLT1
300 nM Human [1]

Inhibitor Constant (Ki)

for hSGLT2
39 nM Human [1]

Apparent Affinity (Kdi)

- Onset Binding
12-30 µM

Rabbit Renal Brush-

Border Vesicles
[5]

Apparent Affinity (Kde)

- Steady-State Binding
2-5 µM

Rabbit Renal Brush-

Border Vesicles
[5]

Calculated Inhibitory

Constant (Ki)
5.5 µM Pigeon Small Intestine [6]

Table 1: Phlorizin Inhibition Constants and Affinities
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Experimental
Model

Phlorizin
Concentration

Key Findings Reference

Ussing Chamber

(Mouse Jejunum)
0.1 - 1 mM

Dose-dependent

reduction in active

glucose transport. 1

mM attenuated

transport by 90-97%.

[7][8]

Ussing Chamber

(Lagomorph Jejunum)
0.2 mM

Used to measure the

loss of net charge

transport as an

indicator of SGLT1

activity.

[4]

Everted Intestinal

Rings (Mouse)
0.2 mM

Used to stop glucose

uptake for

measurement.

[9]

In Vivo Oral Gavage

(Mice)
0.5 g/kg

Improved glycemic

control in an oral

glucose tolerance test.

[10]

Dietary Admixture

(Diabetic Mice)

0.5% in diet for 14

days

Significantly reduced

blood glucose levels.
[11][12]

Table 2: Effective Concentrations of Phlorizin in Various Experimental Models

Experimental Protocols
Protocol 1: Ex Vivo Measurement of SGLT1 Activity
using Ussing Chambers
This protocol details the use of phlorizin to quantify SGLT1-mediated glucose transport across

an isolated intestinal segment mounted in an Ussing chamber. The change in short-circuit

current (Isc) upon glucose addition is a direct measure of electrogenic sodium-coupled glucose

transport.

Materials:
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Ussing chamber system

Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O2 / 5% CO2

D-glucose

Phlorizin (dissolved in DMSO)

Carbachol (for tissue viability check)

Mouse small intestine (jejunum)

Procedure:

Tissue Preparation:

Euthanize a mouse and immediately excise a segment of the jejunum.

Gently flush the lumen with ice-cold KRB buffer.

Open the segment along the mesenteric border and mount it in the Ussing chamber,

separating the mucosal and serosal sides.

Equilibration:

Fill both chambers with pre-warmed (37°C) and gassed KRB buffer.

Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.

SGLT1 Inhibition:

For the experimental group, add phlorizin (e.g., 0.1, 0.3, 0.5, or 1 mM) to the mucosal

chamber.[7] Incubate for 20 minutes.[7] A vehicle control (DMSO) should be run in parallel.

[7]

Glucose Challenge:

Add D-glucose (e.g., 45 mM) to the mucosal chamber of both control and phlorizin-

treated tissues.[7]
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Record the change in short-circuit current (ΔIsc). The ΔIsc is indicative of SGLT1-

mediated glucose transport.

Viability Check:

At the end of the experiment, add carbachol (e.g., 100 µM) to the serosal chamber to

confirm tissue viability. A positive ΔIsc response indicates a viable epithelium.[7]

Data Analysis: The SGLT1-mediated glucose transport is calculated as the difference in ΔIsc

between the control (glucose alone) and the phlorizin-treated tissues.

Ussing Chamber Experimental Workflow
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Figure 2: Workflow for an Ussing chamber experiment to measure SGLT1 activity.

Protocol 2: In Situ Intestinal Perfusion to Assess
Glucose Absorption
This protocol describes an in vivo method to measure the effect of phlorizin on glucose

absorption in a specific segment of the small intestine.

Materials:

Anesthetized rat or mouse

Perfusion pump

Surgical instruments

Perfusion solution (e.g., Krebs-Henseleit buffer) containing D-glucose and a non-absorbable

marker (e.g., phenol red)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10988461/
https://www.benchchem.com/product/b1677692?utm_src=pdf-body
https://www.benchchem.com/product/b1677692?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phlorizin

Procedure:

Surgical Preparation:

Anesthetize the animal and perform a laparotomy to expose the small intestine.

Select a segment of the jejunum and cannulate both the proximal and distal ends.

Return the intestine to the abdominal cavity and maintain body temperature.

Perfusion:

Perfuse the cannulated segment with the glucose-containing solution at a constant flow

rate.

Collect the effluent from the distal cannula at timed intervals.

Inhibition with Phlorizin:

After a baseline period, switch to a perfusion solution that also contains a known

concentration of phlorizin.

Continue to collect the effluent at timed intervals.

Sample Analysis:

Measure the concentration of glucose and the non-absorbable marker in the perfusion

solution and the collected effluent.

Data Analysis: The rate of glucose absorption is calculated based on the disappearance of

glucose from the perfusate, corrected for any water flux using the non-absorbable marker. The

inhibitory effect of phlorizin is determined by comparing the glucose absorption rates before

and after its addition.
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Protocol 3: Phlorizin Binding Assay in Everted Intestinal
Sleeves
This protocol allows for the estimation of SGLT1 site density on the intestinal brush border

membrane.[13]

Materials:

Everted sleeves of mouse intestine

[³H]-Phlorizin

Ringer's solution

Mannitol

D-glucose

Scintillation counter

Procedure:

Preparation of Everted Sleeves:

Prepare everted sleeves from the mouse jejunum.[13]

Binding Assay:

Incubate the everted sleeves in Ringer's solution containing varying concentrations of [³H]-

phlorizin for 120 seconds to measure total binding.[13]

To determine non-specific binding, perform parallel incubations in the presence of a high

concentration of unlabeled D-glucose (e.g., 50 mM) or in a Na+-free solution.[13]

Washing:

After incubation, rapidly rinse the sleeves for 20 seconds in Ringer's solution containing 50

mM mannitol to remove unbound and a portion of non-specifically bound phlorizin.[13]
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Quantification:

Solubilize the tissue and measure the radioactivity using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the

total binding. Scatchard analysis of the specific binding data can be used to determine the

affinity (Kd) and the maximum number of binding sites (Bmax), which corresponds to the

SGLT1 site density.
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Figure 3: Logical relationship of using phlorizin to isolate SGLT1 function.

Considerations and Limitations
Specificity: Phlorizin is not selective for SGLT1 and will also inhibit SGLT2.[1] This is an

important consideration in tissues where both isoforms are expressed.

Hydrolysis: Oral administration of phlorizin is challenging for in vivo studies as it can be

hydrolyzed by intestinal lactase to phloretin, which has different transporter inhibitory

properties.[2]

Off-target effects: At high concentrations, phlorizin may have non-specific effects on other

glucose transporters like GLUTs.[14]
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Solubility: Phlorizin has limited aqueous solubility and is often dissolved in DMSO for in vitro

experiments.[1] Appropriate vehicle controls are essential.

Conclusion
Phlorizin remains an indispensable pharmacological tool for investigating the function of

SGLT1 in the intestine. Its well-characterized mechanism of competitive inhibition allows for the

specific quantification of SGLT1-mediated glucose transport in a variety of experimental

settings. The protocols and data presented here provide a comprehensive guide for

researchers and drug development professionals to effectively utilize phlorizin as a probe for

intestinal SGLT1 function. Careful consideration of its limitations is necessary for the accurate

interpretation of experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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